molecular formula C14H13FO B14112903 1-(4-Fluorobenzyl)-4-methoxybenzene

1-(4-Fluorobenzyl)-4-methoxybenzene

Katalognummer: B14112903
Molekulargewicht: 216.25 g/mol
InChI-Schlüssel: CYSSBBUVGWWBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzyl)-4-methoxybenzene is an organic compound characterized by the presence of a fluorobenzyl group and a methoxybenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-methoxybenzene typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorobenzyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed:

    Oxidation: 4-Fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: 1-(4-Benzyl)-4-methoxybenzene.

    Substitution: 1-(4-Aminobenzyl)-4-methoxybenzene or 1-(4-Thiobenzyl)-4-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-4-methoxybenzene involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzyl bromide
  • 4-Fluorobenzylamine
  • 4-Fluorobenzyl alcohol

Comparison: 1-(4-Fluorobenzyl)-4-methoxybenzene is unique due to the presence of both a fluorobenzyl and a methoxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H13FO

Molekulargewicht

216.25 g/mol

IUPAC-Name

1-fluoro-4-[(4-methoxyphenyl)methyl]benzene

InChI

InChI=1S/C14H13FO/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9H,10H2,1H3

InChI-Schlüssel

CYSSBBUVGWWBJB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.